4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile
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Overview
Description
4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile is a chemical compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group attached to a naphthalene ring system with a propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives followed by reduction and subsequent cyanation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include substituted benzonitriles, primary amines, and various oxidized derivatives.
Scientific Research Applications
4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The propyl and naphthalene moieties contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler analog without the naphthalene and propyl groups.
4-(5,6-Dihydro-6-propyl-2-naphthalenyl)benzonitrile: A closely related compound with similar structural features.
Uniqueness
4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the naphthalene ring system enhances its hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
88134-06-9 |
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Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-(6-propyl-5,6-dihydronaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C20H19N/c1-2-3-15-4-9-20-13-19(11-10-18(20)12-15)17-7-5-16(14-21)6-8-17/h4-11,13,15H,2-3,12H2,1H3 |
InChI Key |
IKQNBVAXBSVKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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